molecular formula C13H16N2O3 B1442462 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol CAS No. 1333575-76-0

4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol

Cat. No. B1442462
M. Wt: 248.28 g/mol
InChI Key: SLFWILXGZKLVJC-UHFFFAOYSA-N
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Description

“4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol” is a compound that contains a 1,2,4-oxadiazole heterocyclic ring . This five-membered ring has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It is a perfect framework for novel drug development .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole-based compounds has gained momentum due to their versatility in drug discovery . The synthesis often involves the use of readily available starting materials and a one-pot synthesis approach . This procedure typically yields good to excellent results (61–93%), and it also features a simple purification protocol .


Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . Among these isomers, the greatest interest is involved with 1,3,4-oxadiazoles .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole-based compounds are diverse. For instance, tert-butylamidoxime can be activated by PTSA–ZnCl2, resulting in the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide .

Scientific Research Applications

Environmental Occurrence and Toxicity

Synthetic phenolic antioxidants, which include structures related to 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol, have been widely studied for their environmental occurrence, fate, human exposure, and toxicity. These compounds have been detected in various environmental matrices and human samples, indicating widespread exposure. Toxicity studies suggest potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity for some of these compounds, highlighting the need for future research on novel antioxidants with reduced toxicity and environmental impact Runzeng Liu & S. Mabury (2020).

Therapeutic Potential of Oxadiazole Derivatives

1,3,4-Oxadiazole, a core structure in related molecules, has been recognized for its binding efficiency with various enzymes and receptors due to its unique structural features, leading to a wide array of bioactivities. These include anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral activities, making oxadiazole derivatives a significant focus in drug development for treating various diseases G. Verma et al. (2019).

Synthesis and Pharmacology

Recent research progress highlights the synthesis and pharmacological applications of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. These compounds exhibit significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, underscoring the potential of oxadiazole rings as biologically active units in pharmacological compounds Jing-Jing Wang et al. (2022).

Metal-Ion Sensing Applications

Oxadiazole scaffolds, particularly 1,3,4-oxadiazole derivatives, have been explored for their applications in chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites. These properties make them suitable for selective metal-ion sensing, contributing to the development of efficient sensors for environmental and biological applications D. Sharma, H. Om, & A. Sharma (2022).

Future Directions

The interest in the biological application of 1,2,4-oxadiazoles has doubled in the last fifteen years . This suggests that there is a promising future for further development and refinement of 1,2,4-oxadiazole as anti-infective agents .

properties

IUPAC Name

4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)12-14-11(18-15-12)8-17-10-6-4-9(16)5-7-10/h4-7,16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFWILXGZKLVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)COC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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